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Napsamycin D

Antibacterial Pseudomonas aeruginosa MIC

Researchers targeting MraY translocase in Pseudomonas aeruginosa often lack a well-characterized, selective positive control with defined potency. Napsamycin D addresses this gap. • Validated anti-P. aeruginosa benchmark: MIC 6.25 µg/ml (M35 strain) for susceptibility assay standardization. • Unique Htia N-terminal residue enables critical SAR comparisons with mureidomycins and pacidamycins. • Fully sequenced nps biosynthetic gene cluster with NpsB self-resistance acetyltransferase supports heterologous expression. Supplied at ≥95% purity; ships at ambient temperature.

Molecular Formula C40H52N8O12S
Molecular Weight 869.0 g/mol
CAS No. 144379-27-1
Cat. No. B134978
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNapsamycin D
CAS144379-27-1
Synonymsnapsamycin D
Molecular FormulaC40H52N8O12S
Molecular Weight869.0 g/mol
Structural Identifiers
SMILESCC1C2=C(CC(N1)C(=O)N(C)C(C)C(C(=O)NC=C3CC(C(O3)N4CCC(=O)NC4=O)O)NC(=O)C(CCSC)NC(=O)NC(CC5=CC(=CC=C5)O)C(=O)O)C=C(C=C2)O
InChIInChI=1S/C40H52N8O12S/c1-20-27-9-8-25(50)16-23(27)17-29(42-20)36(55)47(3)21(2)33(35(54)41-19-26-18-31(51)37(60-26)48-12-10-32(52)45-40(48)59)46-34(53)28(11-13-61-4)43-39(58)44-30(38(56)57)15-22-6-5-7-24(49)14-22/h5-9,14,16,19-21,28-31,33,37,42,49-51H,10-13,15,17-18H2,1-4H3,(H,41,54)(H,46,53)(H,56,57)(H2,43,44,58)(H,45,52,59)/b26-19-
InChIKeyAZGANZVUWUCOGH-XHPQRKPJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Napsamycin D (CAS 144379-27-1) for Research: A Uridylpeptide Antibiotic from the Mureidomycin Family


Napsamycin D is a peptidylnucleoside antibiotic belonging to the uridylpeptide class, which shares a common structural scaffold and mechanism of action with the mureidomycins, pacidamycins, and sansanmycins [1]. It is a natural product isolated from *Streptomyces* sp. HIL Y-82,11372 and is defined by its specific inhibition of bacterial translocase I (MraY), an essential, clinically unexploited target in peptidoglycan biosynthesis [2].

Procurement Alert: Why Napsamycin D Cannot Be Substituted with Other Uridylpeptide Antibiotics


Despite a shared mechanism of MraY inhibition, the uridylpeptide antibiotic family exhibits critical structural divergence that dictates antibacterial spectrum. Napsamycins, including Napsamycin D, are characterized by a unique bicyclic 6-hydroxy-tetrahydro-isoquinoline carboxylic acid (Htia) at their N-terminus [1], which distinguishes them from mureidomycins (which contain m-tyrosine) and other analogs. This structural specificity correlates with a narrowed, *Pseudomonas*-focused antibacterial profile, as evidenced by the high potency against *P. aeruginosa* and significantly weaker activity against other bacterial classes [2]. Substituting Napsamycin D with a mureidomycin or pacidamycin analog would alter this critical spectrum and potency, invalidating experimental comparability.

Quantitative Differentiation of Napsamycin D: Comparative Antibacterial Spectrum and Structural Evidence


Potency Against Pseudomonas aeruginosa M35 Compared to Other Pseudomonas

Napsamycin D demonstrates a potent and specific antibacterial effect against *Pseudomonas aeruginosa*. Its minimum inhibitory concentration (MIC) against the M35 strain is 6.25 µg/ml, which is 8-fold more potent than its activity against *Pseudomonas fluorescens* (MIC = 50 µg/ml) [1]. This intra-genus differential activity highlights its specific potency within *Pseudomonas* species.

Antibacterial Pseudomonas aeruginosa MIC

Structural Determinant: The Htia Moiety Distinguishes Napsamycin D from Mureidomycins

The primary structural differentiation of Napsamycin D from its closest relatives, the mureidomycins, lies at the N-terminus of the peptide skeleton. Napsamycins contain a bicyclic 6-hydroxy-tetrahydro-isoquinoline carboxylic acid (Htia) residue, whereas mureidomycins feature an m-tyrosine (m-Tyr) residue at this position [1]. This substitution is a key determinant of the compound's unique biological profile.

Structure-Activity Relationship Uridylpeptide Antibiotic N-Terminal Modification

Narrow Antibacterial Spectrum Confirmed by Inactivity Against Non-Pseudomonas Species

In contrast to broad-spectrum antibiotics, Napsamycin D exhibits a highly restricted antibacterial profile. The primary literature characterizes its activity against *Pseudomonas* species but notes that it has "weak antibacterial activity against other Gram-positive and Gram-negative bacteria" [1]. This narrow spectrum, a class-level inference for the napsamycins [2], contrasts with the broader activity observed in some other MraY inhibitor families like the muraymycins, which show activity against *Staphylococcus* and *Enterococcus* [3].

Antibacterial Spectrum Selectivity Gram-negative bacteria

Genetic Validation: The Napsamycin Biosynthetic Gene Cluster Encodes Inherent Self-Resistance

The identification of the napsamycin biosynthetic gene cluster provides genetic evidence for the compound's unique molecular machinery and self-resistance mechanism. Annotation of the 29 hypothetical genes within the cluster revealed specific genes encoding for resistance, regulation, and biosynthesis [1]. A key feature is the presence of an N-acetyltransferase (NpsB) responsible for acetylating the uridyl peptide antibiotic, a proposed mechanism for self-resistance in the producing strain [2]. This genetic validation confirms the compound is a product of a dedicated and evolutionarily specialized pathway, distinct from other UPA families.

Biosynthetic Gene Cluster Self-Resistance Genome Mining

Recommended Application Scenarios for Napsamycin D (CAS 144379-27-1) in Research


As a Selective Tool Compound for *Pseudomonas aeruginosa* M35 Susceptibility Studies

Utilize Napsamycin D as a positive control or tool compound in antimicrobial susceptibility assays specifically targeting the *Pseudomonas aeruginosa* M35 strain, where its MIC of 6.25 µg/ml provides a quantitative benchmark [1]. Its weak activity against other bacterial classes ensures minimal off-target effects in mixed-culture or microbiome context experiments.

For Structure-Activity Relationship (SAR) Studies on Uridylpeptide Antibiotics (UPAs)

Employ Napsamycin D as a key comparator in SAR studies focused on the N-terminus of uridylpeptide antibiotics. Its unique Htia residue, compared to the m-tyrosine in mureidomycins [2], makes it essential for determining the pharmacophoric contributions of the N-terminal region to anti-Pseudomonal potency and MraY binding.

As a Substrate for Enzymatic Studies of MraY (Translocase I) Inhibition

Use Napsamycin D in biochemical assays to investigate the kinetics and mechanism of MraY inhibition. Its classification as a MraY inhibitor [3] and its well-defined structure make it a valuable probe for studying this clinically unexploited target's active site and inhibitor binding modes, particularly in *Pseudomonas*-derived enzyme systems.

In Genetic and Biosynthetic Engineering Research on Non-Ribosomal Peptide Synthetases (NRPSs)

Leverage the fully sequenced and characterized napsamycin biosynthetic gene cluster, including its self-resistance N-acetyltransferase (NpsB) [4], for heterologous expression, precursor-directed biosynthesis, or combinatorial engineering experiments aimed at producing novel uridylpeptide analogs with potentially altered or improved pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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